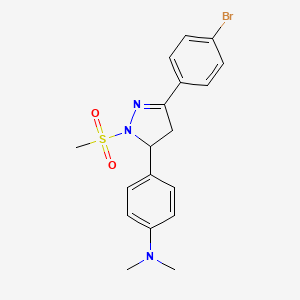

4-(3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline is a complex organic compound belonging to the class of pyrazolines. This compound features a bromophenyl group, a methylsulfonyl group, and a dimethylaniline moiety, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazoline core. One common approach is the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group. Finally, the dimethylaniline moiety is added through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.

Reduction: : The pyrazoline ring can be reduced to form a pyrazoline derivative.

Substitution: : The methylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: : Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed

Oxidation: : Bromophenol derivatives.

Reduction: : Reduced pyrazoline derivatives.

Substitution: : Various functionalized pyrazolines.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include other pyrazolines and bromophenyl derivatives, but the presence of the methylsulfonyl and dimethylaniline groups sets it apart. These similar compounds may have different biological activities and applications.

List of Similar Compounds

4-Bromophenylacetic acid

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

4-Bromotriphenylamine

Biological Activity

The compound 4-(3-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and associated case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20BrN3O2S with a molecular weight of approximately 407.34 g/mol. The structure features a bromophenyl group, a methylsulfonyl moiety, and a dimethylaniline component, which are significant for its biological interactions.

Research indicates that the compound exhibits various mechanisms of action:

- Antidepressant Activity : In a study evaluating new pyrazoline derivatives for antidepressant-like activity, compounds similar to this one were shown to interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine levels in the brain .

- Anticancer Potential : Pyrazole derivatives have been reported to possess anticancer properties. They may act by inhibiting specific protein kinases or inducing apoptosis in cancer cells . The presence of electron-withdrawing groups like bromine enhances the reactivity and selectivity towards cancer cell lines.

- Enzymatic Interactions : The compound may undergo metabolic transformations through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can exert biological effects .

Biological Activity Data

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Case Study 1 : A series of methylsulfonyl-substituted pyrazoles were synthesized and evaluated for their antidepressant properties. The results indicated that these compounds could significantly reduce immobility time in forced swim tests, suggesting potential as antidepressants .

- Case Study 2 : In vitro studies demonstrated that related pyrazole derivatives exhibited cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological implications. Compounds containing bromophenyl and dimethylaniline groups have been associated with various toxic effects:

- Acute Toxicity : Studies have shown that N,N-dimethylaniline derivatives can cause methaemoglobinaemia and other hematological effects when administered at high doses .

- Chronic Effects : Long-term exposure to similar compounds has been linked to organ damage and carcinogenicity in animal models, necessitating careful evaluation during drug development .

Properties

IUPAC Name |

4-[5-(4-bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O2S/c1-21(2)16-10-6-14(7-11-16)18-12-17(20-22(18)25(3,23)24)13-4-8-15(19)9-5-13/h4-11,18H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIJDNLJXPDXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.